molecular formula C13H18BN3O2 B13665134 2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester

2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester

Cat. No.: B13665134
M. Wt: 259.11 g/mol
InChI Key: IELIEVSWQOBHQM-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester is a boronic ester derivative of the heterocyclic compound imidazo[1,2-b]pyridazine. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed borylation of the corresponding halide precursor using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity.

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The boronic ester group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester is unique due to its specific heterocyclic structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and materials science.

Properties

Molecular Formula

C13H18BN3O2

Molecular Weight

259.11 g/mol

IUPAC Name

2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C13H18BN3O2/c1-9-8-17-11(16-9)6-10(7-15-17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3

InChI Key

IELIEVSWQOBHQM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC(=CN3N=C2)C

Origin of Product

United States

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